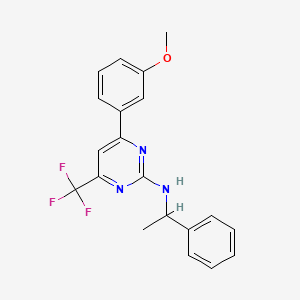
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a methoxyphenyl group, a phenylethyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the phenylethyl group can be added through a Friedel-Crafts alkylation. The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
作用机制
The mechanism of action of 4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins.
相似化合物的比较
Similar Compounds
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-methylpyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-chloropyrimidin-2-amine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.
属性
分子式 |
C20H18F3N3O |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H18F3N3O/c1-13(14-7-4-3-5-8-14)24-19-25-17(12-18(26-19)20(21,22)23)15-9-6-10-16(11-15)27-2/h3-13H,1-2H3,(H,24,25,26) |
InChI 键 |
VNGBBCKOYMEMQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide](/img/structure/B14998262.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998264.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B14998272.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14998280.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B14998286.png)
![3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B14998294.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14998310.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998311.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B14998326.png)
![4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14998328.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetamide](/img/structure/B14998331.png)
![4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B14998340.png)
![5-(2,4-dichlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998351.png)
